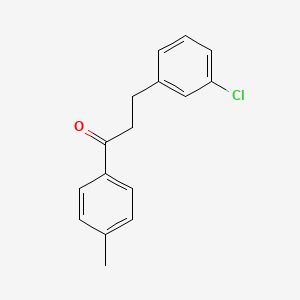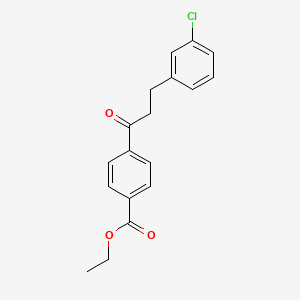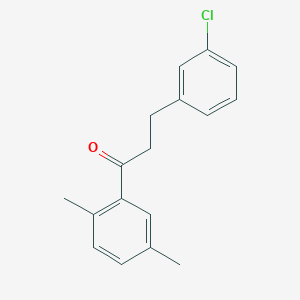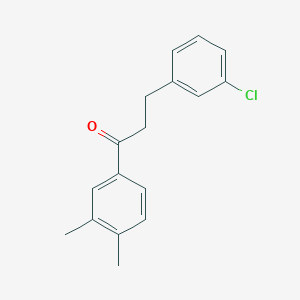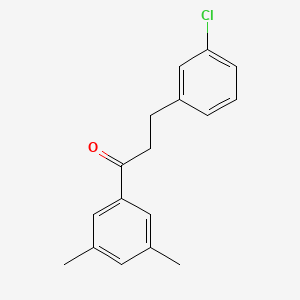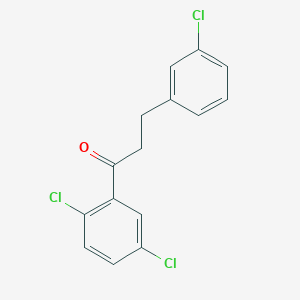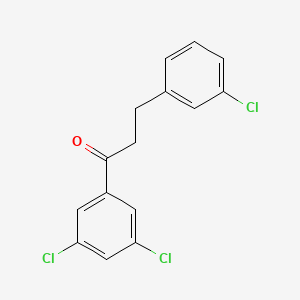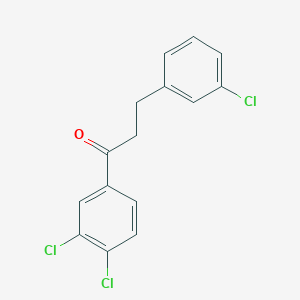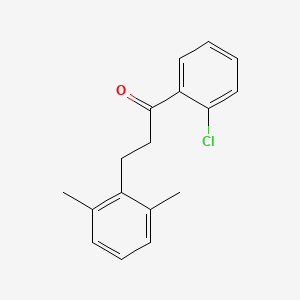
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
説明
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone is an organic compound belonging to the class of propiophenones. It is a colorless solid that is soluble in organic solvents. This compound is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various reactions.
科学的研究の応用
Polymer Synthesis and Modification
Telechelic Polymer Production : A study detailed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by N-methylimidazole Cu(II) complexes. This process produced telechelic polymers with potential applications in creating materials with specific end-group functionalities (Wei, Challa, & Reedijk, 1991).
Polymer Cross-linking : The development of thermosetting poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s through oxidative coupling copolymerization was discussed. These materials exhibit high thermal resistance, indicating their usefulness in heat-resistant applications (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Chemical Reactions and Mechanisms
Chlorination Reactions : Research on the chlorination of substituted dimethylphenols, including 2,6-dimethylphenol derivatives, highlighted the formation of chlorocyclohexa-2,5-dienones under specific conditions, contributing to the knowledge of chlorination mechanisms and potential synthetic pathways for chlorinated organic compounds (Gordon, Hartshorn, Martyn, Morgan, Robinson, & Wright, 1994).
Electroactive Polymer Production : A study demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), showcasing the potential for creating electroactive and conductive polymers through novel synthetic routes (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Environmental Applications
- Biodegradability and Toxicity : An investigation into the anaerobic biodegradability and toxicity of various substituted phenols, including 2,6-dimethylphenol derivatives, offers insights into the environmental impact and degradation pathways of phenolic compounds. This research is crucial for understanding the fate of these substances in anoxic environments and their potential toxicity to methanogenic bacteria (O'Connor & Young, 1989).
Scientific Research Applications of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
1. Polymer Synthesis and Properties
2,6-Dimethylphenol, a related compound to this compound, is used in the synthesis of various polymers. For instance, it is utilized in the preparation of telechelics via oxidative coupling copolymerization (Wei, Challa, & Reedijk, 1991). Additionally, this compound is a key ingredient in the creation of thermosetting poly(phenylene ether) containing allyl groups, which are notable for their high thermal stability (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
2. Interaction with Other Chemicals
The interaction of 2,6-dimethylphenol with other chemicals, such as tropylium salts, has been studied, demonstrating its utility in various chemical reactions (Helden, Borg, & Bickel, 2010). This type of research highlights the compound's role in more complex chemical processes.
3. Analytical Chemistry
In the field of analytical chemistry, 2,6-dimethylphenol and its derivatives are crucial for developing methodologies for the determination of phenolic compounds in environmental samples. For instance, they are used as standards in the determination of priority phenolic compounds in water and industrial effluents (Castillo, Puig, & Barceló, 1997).
Safety and Hazards
While specific safety data for 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, skin contact, and eye contact. In case of contact, rinse with plenty of water and seek medical attention if necessary .
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSHNFIAYSVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644799 | |
| Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-00-5 | |
| Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





